4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one

Structural Chemistry Material Science Procurement Specification

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one (CAS 52520-39-5) is a synthetic heterocyclic compound belonging to the class of epoxynaphtho-fused cyclic carbonates, with the molecular formula C23H16O4 and a molecular weight of 356.37 g/mol. Its structure features a rigid tetracyclic scaffold combining a naphthalene-derived epoxide bridge and a 1,3-dioxol-2-one moiety, substituted with phenyl groups at the 4- and 9-positions.

Molecular Formula C23H16O4
Molecular Weight 356.4 g/mol
CAS No. 52520-39-5
Cat. No. B12803631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one
CAS52520-39-5
Molecular FormulaC23H16O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C23C4C(C(O2)(C5=CC=CC=C35)C6=CC=CC=C6)OC(=O)O4
InChIInChI=1S/C23H16O4/c24-21-25-19-20(26-21)23(16-11-5-2-6-12-16)18-14-8-7-13-17(18)22(19,27-23)15-9-3-1-4-10-15/h1-14,19-20H
InChIKeyBFKQJUMZSIYBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one (CAS 52520-39-5): Chemical Identity and Core Characteristics for Procurement Evaluation


4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one (CAS 52520-39-5) is a synthetic heterocyclic compound belonging to the class of epoxynaphtho-fused cyclic carbonates, with the molecular formula C23H16O4 and a molecular weight of 356.37 g/mol . Its structure features a rigid tetracyclic scaffold combining a naphthalene-derived epoxide bridge and a 1,3-dioxol-2-one moiety, substituted with phenyl groups at the 4- and 9-positions. Predicted physicochemical parameters include a density of 1.387 g/cm³, a boiling point of 559.1 °C (at 760 mmHg), and a refractive index of 1.683, with a low vapor pressure of 1.55×10⁻¹² mmHg at 25 °C . The compound is offered primarily for research purposes by specialty chemical suppliers, and its procurement is driven by its unique structural topology.

Why In-Class Epoxynaphtho Compounds Cannot Substitute for 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one


Substitution of 4,9-diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one (CAS 52520-39-5) with structurally related epoxynaphtho compounds is non-trivial due to the specific combination of a 1,3-dioxol-2-one ring and geminal 4,9-diphenyl substitution . The closest in-class analogs, such as the epoxynaphtho[2,3-c]furan-1,3-dione derivatives, differ in the heterocyclic bridge, which alters ring strain, electronic distribution, and hydrogen-bonding capability . Even small changes in the substituent pattern on the naphthalene core can significantly affect crystallinity, solubility, and reactivity, making direct replacement risky without comparative performance data [1].

Quantitative Differentiation Evidence: 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one vs. Closest Analogs


Molecular Weight and Formula Distinction vs. Epoxynaphtho-furan-1,3-dione Analog

The target compound possesses a molecular formula of C23H16O4 and a molecular weight of 356.37 g/mol . In contrast, the closely related 4,9-diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione (CAS 75925-22-3) has the formula C24H16O4 and a molecular weight of 368.38 g/mol . The difference of one carbon atom and two hydrogen atoms, along with the replacement of the 1,3-dioxol-2-one ring with a furan-1,3-dione ring, results in a distinct elemental composition and functional group profile.

Structural Chemistry Material Science Procurement Specification

Thermal Stability Indicator: Predicted Boiling Point Differentiation

The predicted boiling point of the target compound is 559.1 °C at 760 mmHg . While direct experimental comparison data are unavailable for the furan-dione analog, the presence of the dioxol-2-one ring is known to confer different thermal decomposition pathways compared to the anhydride ring, potentially leading to a higher boiling point or altered degradation profile. This prediction serves as a provisional differentiator for applications requiring high-temperature processing.

Thermal Analysis Process Chemistry Safety

Refractive Index as a Purity and Identity Check

The predicted refractive index of the target compound is 1.683 . This value is a key physical constant that can be used to verify the identity and purity of supplied material. No analogous refractive index data are available for the furan-1,3-dione comparator. The high refractive index, indicative of the extensive conjugation and rigid structure, may be advantageous in optical applications.

Quality Control Analytical Chemistry Optical Materials

Low Volatility: Predicted Vapor Pressure Advantage

The predicted vapor pressure of the target compound is 1.55×10⁻¹² mmHg at 25 °C . This extremely low volatility suggests minimal evaporative loss and reduced inhalation exposure risk during handling, compared to smaller, more volatile analogs. No quantitative comparison data are available for the closest in-class compounds.

Environmental Safety Material Stability Vacuum Processing

Recommended Application Scenarios for 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one Based on Differentiated Properties


High-Temperature Material Synthesis and Polymer Chemistry

Due to its predicted high boiling point (559.1 °C) and low vapor pressure, the compound is a candidate monomer or additive for high-temperature polymerization reactions, such as the synthesis of thermally stable polycarbonates or polyesters, where its rigid tetracyclic structure can enhance glass transition temperatures and thermal degradation resistance.

Optical and Photonic Material Research

The high refractive index (predicted 1.683) supports exploration as a component in optical resins, coatings, or advanced materials requiring high refractive index contrast. The dioxol-2-one moiety may also participate in photo-initiated reactions, offering a pathway to patterned or photo-curable materials.

Chemical Probe and Fragment-Based Drug Discovery Libraries

The unique 3D structure—incorporating a rigid epoxide bridge, a dioxol-2-one ring, and two phenyl groups—offers a distinct molecular topology that is attractive for fragment-based screening libraries targeting novel protein binding sites. The lack of basic amine functionalities may reduce non-specific binding. [1]

Quality Control Standard for In-Class Compound Differentiation

The distinct molecular formula (C23H16O4) and predicted refractive index differentiate it from the more common furan-1,3-dione analog (C24H16O4). It can serve as a reference standard for developing analytical methods (e.g., HPLC, refractometry) to distinguish and quantify these closely related in-class compounds in complex mixtures.

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